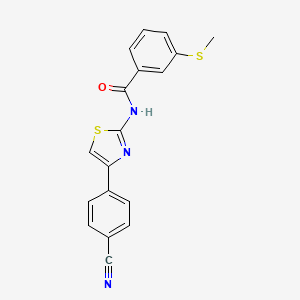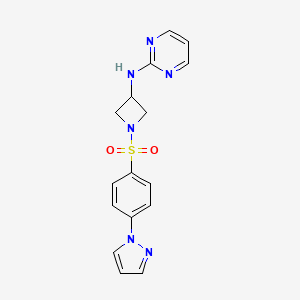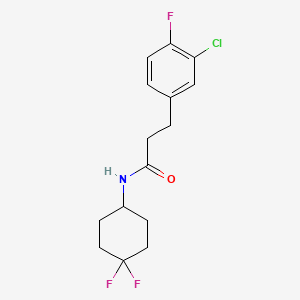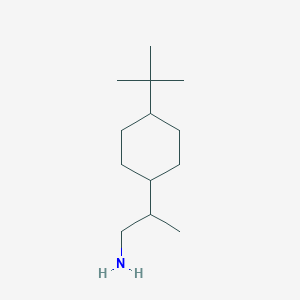
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research in recent years. CTB belongs to the class of thiazole-based compounds, which have been found to exhibit various biological activities. CTB has been studied for its potential use in the treatment of various diseases, including cancer and inflammation.
作用机制
The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the downregulation of oncogenes, which ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, which leads to cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide is its potent anticancer activity against various cancer cell lines. This compound has also been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which makes it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for the research on N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide. One of the areas of research is to optimize the synthesis of this compound and its derivatives to improve its solubility and bioavailability. Another area of research is to elucidate the mechanism of action of this compound and its derivatives to optimize their therapeutic potential. Furthermore, the efficacy of this compound in animal models and clinical trials needs to be evaluated to determine its potential as a cancer therapeutic agent.
合成方法
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide involves the reaction of 4-cyanophenyl isothiocyanate with 2-aminothiazole, followed by the reaction of the resulting intermediate with 3-(methylthio)benzoic acid. The final product is obtained through purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer treatment.
属性
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c1-23-15-4-2-3-14(9-15)17(22)21-18-20-16(11-24-18)13-7-5-12(10-19)6-8-13/h2-9,11H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVMQHGRYOILLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-2-ylpropanamide](/img/structure/B2784474.png)

![N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2784479.png)


![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol](/img/structure/B2784485.png)




![1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2784492.png)
![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2784494.png)
![N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2784496.png)
